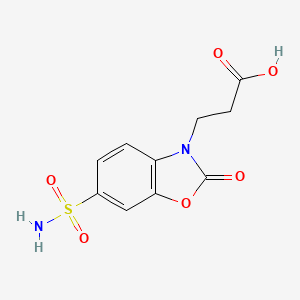

3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid

Description

3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a benzoxazole-derived compound featuring a sulfamoyl group at the 6-position of the heterocyclic ring and a propanoic acid side chain at the 3-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and enzymology.

Crystallographic studies (e.g., PDB entry 5MZI) reveal its role as a ligand for Pseudomonas fluorescens kynurenine 3-monooxygenase (KMO), suggesting applications in neurological disorders linked to the kynurenine pathway . Its synthesis and structural characterization are supported by advanced crystallographic tools like SIR97 and ORTEP-3, ensuring precise determination of its stereochemistry and intermolecular interactions .

Properties

IUPAC Name |

3-(2-oxo-6-sulfamoyl-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S/c11-19(16,17)6-1-2-7-8(5-6)18-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14)(H2,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRIYKYDPGIKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)OC(=O)N2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206548 | |

| Record name | 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929975-45-1 | |

| Record name | 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid typically involves the following steps:

Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of o-aminophenol with a carboxylic acid derivative under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazole intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Formation of the Propanoic Acid Side Chain:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Impact on Activity : The sulfamoyl group in the target compound enhances specificity for KMO, whereas chloro-cyclopropoxy analogs (e.g., 5MZI ligand) prioritize steric compatibility with enzyme active sites .

- Synthetic Accessibility : Pyrrolidine-sulfonyl derivatives are commercially available but lack documented biological data, highlighting the need for targeted testing .

Functional Analogs with Antimicrobial Propanoic Acid Derivatives

Table 2: Antimicrobial Propanoic Acid Derivatives

Key Observations:

- Chlorinated Derivatives: Marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibits potent antibacterial activity, contrasting with the target compound’s enzymatic inhibition role .

- Ester vs. Acid Functionality: Methyl/ethyl esters (e.g., 3-(methylthio)propanoic acid esters) are volatile aroma compounds, whereas the free carboxylic acid group in the target compound likely enhances solubility and target binding .

Research Findings and Mechanistic Insights

- Enzymatic Inhibition: The sulfamoyl group in this compound mimics natural sulfonamide-containing enzyme substrates, enabling competitive inhibition of KMO .

- Antimicrobial vs. Enzymatic Targets: Chlorinated phenylpropanoic acids (e.g., compounds from Streptomyces coelicolor) target bacterial membranes, while the benzoxazol-propanoic acid scaffold prioritizes eukaryotic enzyme modulation .

- Structural Flexibility : Cyclopropoxy and cyclobutylmethoxy substituents in analogs (e.g., OK1) improve metabolic stability but may reduce bioavailability compared to the sulfamoyl group’s balanced hydrophilicity .

Biological Activity

3-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzoxazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 246.26 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| pKa | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general steps are often employed:

- Formation of Benzoxazole Ring : The initial step involves the cyclization of o-amino phenols with carbonyl compounds.

- Sulfonamide Formation : Introduction of a sulfonamide group enhances the compound's pharmacological profile.

- Carboxylic Acid Modification : The final step involves the addition of a propanoic acid moiety to complete the structure.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the benzoxazole structure can lead to enhanced activity against various bacterial strains. The compound's sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicate that this compound exhibits a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has shown potential as an inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory processes. Studies have compared its LOX-inhibiting activity to that of established anti-inflammatory agents like nordihydroguaiaretic acid, indicating comparable efficacy.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound.

- Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at varying concentrations.

-

Antioxidant Activity Assessment :

- The antioxidant capacity was measured using various assays (DPPH and ABTS).

- The compound showed significant scavenging activity with an IC50 value comparable to standard antioxidants.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Solvent | Temp (°C) | Yield | Key Reference |

|---|---|---|---|---|

| Cyclization | THF | 30 | 65% | |

| Amide coupling | DCM | 23 | 97% |

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

Structural validation combines spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Distinct signals (e.g., δ 8.34 ppm for aromatic protons, δ 167.28 ppm for carbonyl groups) confirm regiochemistry .

- LCMS : [M-H]⁻ peaks (e.g., m/z 351) validate molecular weight .

- X-ray crystallography : Tools like WinGX or SIR97 refine crystal structures, with R factors ≤ 0.030 for high precision .

Advanced: How can researchers optimize synthetic yield and purity for scale-up studies?

Answer:

Yield optimization requires addressing:

- Reagent stoichiometry : Excess benzylamine (1.2–1.5 eq) improves coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reaction rates.

- Purification : Gradient elution in chromatography (e.g., cHex/EtOAc 1:1) resolves stereoisomers .

Challenges : - Low yields (e.g., 65% ) may stem from incomplete cyclization or side reactions.

- Impurities from sulfonamide byproducts require rigorous washing (e.g., 10% citric acid) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on:

- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances enzyme inhibition .

- Bioisosteric replacement : Replacing the sulfamoyl group with carboxylates alters solubility and binding affinity .

- Computational docking : Tools like AutoDock predict interactions with targets (e.g., kynurenine 3-monooxygenase) .

Q. Table 2: Key SAR Observations

| Modification | Biological Impact | Reference |

|---|---|---|

| 5-Cl substitution | ↑ Enzyme inhibition (IC₅₀ 0.5 μM) | |

| Benzylsulfamoyl group | ↑ Solubility in polar media |

Advanced: How should researchers address contradictions in biological activity data?

Answer:

Conflicting results may arise from:

- Assay variability : Differences in enzyme source (e.g., recombinant vs. native) affect IC₅₀ values .

- Metabolic stability : In vitro models (e.g., liver microsomes) may not predict in vivo efficacy due to rapid sulfation/glucuronidation .

- Solubility limitations : Poor aqueous solubility (common with sulfonamides) reduces bioavailability in cell-based assays .

Advanced: What computational tools are recommended for modeling its crystal structure and electronic properties?

Answer:

- SIR97 : Solves crystal structures via direct methods and refines with least-squares Fourier analysis (R factor < 0.05) .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for redox activity studies .

Advanced: How is the compound’s enzyme inhibition mechanism characterized?

Answer:

Mechanistic studies involve:

- Enzyme kinetics : Measuring kcat/KM changes under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) to targets like kynurenine 3-monooxygenase .

- Site-directed mutagenesis : Identifies critical residues (e.g., His245 in the active site) for inhibitor binding .

Q. Methodological Notes

- Data Reproducibility : Validate NMR shifts (±0.1 ppm) and LCMS retention times (±0.05 min) across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.